molecular formula C8H10FN3O2 B8475097 4-Fluoro-2-(2,2-dimethylhydrazino) nitrobenzene

4-Fluoro-2-(2,2-dimethylhydrazino) nitrobenzene

Cat. No. B8475097
M. Wt: 199.18 g/mol
InChI Key: JLDWVKNFNZICNR-UHFFFAOYSA-N
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Patent
US04964895

Procedure details

10 g (0.0628 mol) of 2,4-difluoronitrobenzene was stirred for 4 days with 4.36 g (0.0728 mol) of N,N-dimethylhydrazine in 7.08 g of triethylamine and 100 ml methanol. The mixture was concentrated and the resulting solid dissolved in methylene chloride, washed with water and brine, dried with MgSO4 and concentrated to yield an orange solid. The solid was triturated in 95% ethanol/water, filtered and dried to give 6.1 g 4-fluoro-2-(2,2-dimethylhydrazino) nitrobenzene, m.p. 67°-71° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][N:13]([CH3:15])[NH2:14]>C(N(CC)CC)C.CO>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:14][N:13]([CH3:15])[CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
4.36 g
Type
reactant
Smiles
CN(N)C
Name
Quantity
7.08 g
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated in 95% ethanol/water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])NN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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